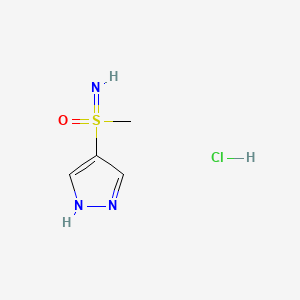

imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride

Beschreibung

Imino(methyl)(1H-pyrazol-4-yl)-lambda⁶-sulfanone hydrochloride is a sulfone-containing heterocyclic compound with a pyrazole backbone and an iminomethyl substituent. This compound is structurally related to intermediates used in medicinal chemistry for kinase inhibition or protease modulation . Its hydrochloride salt form enhances solubility, making it suitable for crystallographic studies and biological assays.

Eigenschaften

Molekularformel |

C4H8ClN3OS |

|---|---|

Molekulargewicht |

181.65 g/mol |

IUPAC-Name |

imino-methyl-oxo-(1H-pyrazol-4-yl)-λ6-sulfane;hydrochloride |

InChI |

InChI=1S/C4H7N3OS.ClH/c1-9(5,8)4-2-6-7-3-4;/h2-3,5H,1H3,(H,6,7);1H |

InChI-Schlüssel |

HBOFVQJNNLHUKS-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=N)(=O)C1=CNN=C1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds.

Introduction of the Imino Group: The imino group can be introduced via a reaction with an appropriate amine or imine precursor.

Addition of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Incorporation of the Lambda6-Sulfanone Group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Sulfoxides and Sulfones: Products of oxidation reactions.

Amines: Products of reduction reactions.

Functionalized Pyrazoles: Products of substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways . Its ability to modulate biological activity makes it a candidate for developing new therapeutic agents .

Industry

The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from the Enamine Catalogue

The Enamine Building Blocks Catalogue lists compounds with overlapping structural motifs:

| Compound Name | Molecular Formula | Key Features | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-(1H-Pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride | C₇H₁₂ClN₅ | Pyrazole + tetrahydropyrimidine | 201.66 |

| (1-Aminocyclobutyl)methylmethyl-6-sulfanone dihydrochloride | C₇H₁₄Cl₂N₂OS | Sulfanone + cyclobutylamine | 233.18 |

Key Differences :

- Pyrazole vs. This difference may influence binding affinity in protein targets .

- Sulfanone Position: The lambda⁶-sulfanone group in the target compound is directly attached to the pyrazole, enhancing electron-withdrawing effects compared to sulfanones in aliphatic chains.

Physicochemical Properties

- Solubility: Hydrochloride salts of pyrazole derivatives generally exhibit higher aqueous solubility (>10 mg/mL) than non-ionic sulfanones due to ionic dissociation .

- Thermal Stability: Sulfanone-containing compounds typically show decomposition temperatures above 200°C, as observed in differential scanning calorimetry (DSC) studies of related structures .

Crystallographic Analysis

Structural refinement of similar compounds often employs SHELXL, a program renowned for high-precision small-molecule crystallography. For example:

- SHELXL’s robust handling of hydrogen bonding and disorder modeling is critical for resolving the pyrazole ring’s orientation and sulfanone geometry in crystal lattices .

- Comparative studies using SHELX software reveal that sulfanone derivatives exhibit tighter packing densities (1.4–1.6 g/cm³) than non-sulfonated analogues due to stronger intermolecular interactions .

Challenges in Characterization

- Tautomerism : The 1H-pyrazole group can undergo tautomeric shifts, complicating NMR interpretation. X-ray crystallography (via SHELXL) is often required for unambiguous structural assignment .

- Hygroscopicity: Hydrochloride salts may require anhydrous handling to prevent deliquescence, a common issue noted in Enamine’s quality control reports .

Biologische Aktivität

The compound imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride is a member of the azomethine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characterization, and various pharmacological properties.

Chemical Structure and Synthesis

Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride is characterized by its unique structural features that contribute to its biological efficacy. The synthesis typically involves the reaction of 1H-pyrazole derivatives with sulfanone precursors, followed by hydrochloride formation. The structural integrity is often confirmed through techniques such as X-ray diffraction, NMR, and IR spectroscopy.

Antimicrobial Properties

Research has demonstrated that azomethine derivatives, including those with pyrazole rings, exhibit significant antimicrobial activity. For instance, compounds derived from this class have shown effectiveness against various strains of bacteria and fungi, including Candida albicans and Cryptococcus neoformans .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .

Inhibitory Effects on Enzymes

Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride has been reported to act as an inhibitor of specific enzymes involved in tumor progression and inflammation. This includes inhibition of the ATR (Ataxia Telangiectasia Mutated and Rad3-related kinase), which plays a critical role in DNA damage response .

Case Studies

Several studies highlight the biological activities of similar compounds:

- Study 1 : A series of azomethine derivatives were synthesized and tested for antifungal activity against Candida species. The results indicated that modifications in the pyrazole ring significantly enhanced antifungal potency .

- Study 2 : In vivo studies demonstrated that certain derivatives exhibited promising results in reducing tumor size in animal models, suggesting potential therapeutic applications in oncology .

Comparative Analysis of Biological Activities

| Activity Type | Compound Class | Efficacy Level | References |

|---|---|---|---|

| Antifungal | Azomethine derivatives | High | |

| Antitumor | Pyrazole-based compounds | Moderate to High | |

| Enzyme Inhibition | ATR inhibitors | Significant |

The biological activity of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride is believed to stem from its ability to interact with various biological targets:

- Receptor Binding : It may bind to estrogen receptors and other nuclear receptors, influencing gene expression related to growth and differentiation.

- Signal Transduction : The compound can modulate pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.